4-Bromo-2,6-difluorobenzenesulfonyl chloride CAS number
4-Bromo-2,6-difluorobenzenesulfonyl chloride CAS number
An In-Depth Technical Guide to 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Introduction
4-Bromo-2,6-difluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—a reactive sulfonyl chloride group, two electron-withdrawing fluorine atoms, and a synthetically versatile bromine atom—provides researchers with a powerful tool for constructing complex molecular architectures. The strategic placement of the difluoro substituents ortho to the sulfonyl group significantly enhances the electrophilicity of the sulfur center, facilitating reactions with a wide range of nucleophiles. Concurrently, the bromine atom serves as a key handle for post-sulfonylation modifications, typically through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility for researchers in drug development and chemical biology.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 874804-21-4 | [1] |
| Molecular Formula | C₆H₂BrClF₂O₂S | |
| Molecular Weight | 291.50 g/mol | |
| IUPAC Name | 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride | N/A |
| InChI Key | UMDYPUFAKPKDSC-UHFFFAOYSA-N | |
| MDL Number | MFCD06409102 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid, Low-Melt Solid | |
| Storage Temperature | Ambient Temperature, Sealed in Dry | [1] |
Plausible Synthetic Pathway
The key transformation involves a regioselective lithiation directed by the fluorine atoms, followed by quenching the resulting aryllithium species with sulfur dioxide and subsequent chlorination.
Mechanistic Rationale:
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Step 1 (Ortho-Metalation): The two fluorine atoms at the 3- and 5-positions are powerfully inductively withdrawing and act as ortho-directing groups for metalation. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) selectively deprotonates the C2 position, which is situated between the two fluorine atoms. This regioselectivity is a well-established principle in aromatic chemistry. A patent for a related compound, 4-bromo-2,6-difluorobenzoic acid, utilizes a similar directed metalation of 3,5-difluorobromobenzene.[2]
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Step 2 (Sulfonyl Chloride Formation): The generated aryllithium intermediate is a potent nucleophile. It is quenched by bubbling sulfur dioxide (SO₂) gas through the solution, forming a lithium sulfinate salt. This salt is then treated in situ with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the final sulfonyl chloride product.[3] This two-step, one-pot procedure is a standard method for converting aryl organometallics into sulfonyl chlorides.[3]
Core Reactivity and Applications in Drug Discovery
The utility of 4-bromo-2,6-difluorobenzenesulfonyl chloride stems from its predictable reactivity and the advantageous properties conferred by its substituents.
A. Sulfonamide and Sulfonate Ester Formation
The primary function of a sulfonyl chloride is to react with nucleophiles. The sulfur atom is highly electrophilic, a property significantly enhanced by the three electronegative substituents: two fluorine atoms and the chlorine atom.
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Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.
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Reaction with Alcohols/Phenols: Similarly, it reacts with alcohols and phenols to generate sulfonate esters.
B. The Role of Fluorine in Drug Design
The inclusion of fluorine in drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[4] The two fluorine atoms in this reagent can:
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Block Metabolic Hotspots: Fluorine atoms can replace hydrogen at sites prone to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[4]
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Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.
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Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein active site) or serve as a bioisostere for other functional groups, potentially improving binding potency.[5]
C. The Bromine Atom as a Synthetic Handle
The bromine atom at the 4-position is invaluable for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the initial synthesis of a core sulfonamide structure, followed by the introduction of diverse chemical groups at the bromine site to explore the structure-activity relationship (SAR).
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a representative, self-validating method for synthesizing a sulfonamide using 4-bromo-2,6-difluorobenzenesulfonyl chloride.
Objective: To synthesize an N-substituted-4-bromo-2,6-difluorobenzenesulfonamide.
Materials:
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4-Bromo-2,6-difluorobenzenesulfonyl chloride (1.0 eq)
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Primary or Secondary Amine (1.1 eq)
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Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice-water bath.
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Causality: Anhydrous conditions are critical as the sulfonyl chloride will readily hydrolyze in the presence of water. The inert atmosphere prevents side reactions. Cooling to 0 °C moderates the initial exothermic reaction.
-
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Addition of Base: Add triethylamine (1.5 eq) to the stirred amine solution.
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Causality: A base is required to neutralize the HCl that is generated as a byproduct of the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Dissolve 4-bromo-2,6-difluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
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Causality: Slow, dropwise addition helps to control the reaction temperature and prevent the formation of undesired side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Causality: TLC provides a simple, qualitative check to ensure the reaction has gone to completion, preventing unnecessary workup of an incomplete reaction.
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-
Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, brine.
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Causality: This series of washes systematically removes unreacted starting materials and byproducts, leading to a cleaner crude product.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Causality: Removing all traces of water is essential before removing the solvent to prevent hydrolysis of any remaining trace reactants or product degradation.
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-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide product.
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Causality: Purification is necessary to isolate the desired product from any non-polar impurities or closely related side products, ensuring high purity for subsequent steps or biological testing.
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Safety and Handling
4-Bromo-2,6-difluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501 | [6][7] |
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[6][7]
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Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Keep the container tightly closed and away from moisture, as it reacts with water to release corrosive HCl gas.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[7][8] The compound should be stored under an inert atmosphere if possible.
Conclusion
4-Bromo-2,6-difluorobenzenesulfonyl chloride is more than a simple reagent; it is a strategically designed molecular scaffold. The interplay between its highly reactive sulfonyl chloride center, the metabolically robust and directing difluoro-substituents, and the versatile brominated handle for diversification makes it an exceptionally powerful asset in the toolbox of synthetic and medicinal chemists. Its careful application enables the efficient construction and optimization of novel chemical entities destined for biological evaluation.
References
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Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. [Link]
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2-Bromo-4,6-difluorobenzenesulfonyl chloride. PubChem, National Institutes of Health. [Link]
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4-Bromo-2,6-dichlorobenzenesulfonyl chloride. ChemBK. [Link]
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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2-bromo-4,6-difluorobenzenesulfonyl chloride. PubChemLite. [Link]
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health. [Link]
Sources
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- 2. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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